![molecular formula C12H10BrN B6356369 3-Bromo-4-methyl-5-phenylpyridine CAS No. 2171558-82-8](/img/structure/B6356369.png)
3-Bromo-4-methyl-5-phenylpyridine
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Overview
Description
3-Bromo-4-methyl-5-phenylpyridine is a chemical compound with the CAS Number: 2171558-82-8 . It has a molecular weight of 248.12 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-4-methyl-5-phenylpyridine can be achieved through a method involving the use of 4-methyl-3-nitropyridine as a raw material . The method includes hydrogenScientific Research Applications
Synthesis of p38α MAP Kinase Inhibitors
3-Bromo-4-methyl-5-phenylpyridine: is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are significant due to their role in modulating cellular processes such as the release of pro-inflammatory cytokines, which are implicated in diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases .
Development of Herbicidal Agents
This compound serves as a precursor in the design and synthesis of novel pyrazole derivatives containing phenylpyridine moieties. These derivatives have been shown to possess herbicidal activity, offering potential as post-emergence herbicides against various weed species .
Mechanism of Action
Target of Action
3-Bromo-4-methyl-5-phenylpyridine is a heterocyclic compound Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes like the release of pro-inflammatory cytokines .
Mode of Action
Brominated compounds often participate in reactions such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This process is facilitated by a transition metal catalyst and involves the transmetalation of organoboron reagents .
Biochemical Pathways
Compounds similar to it have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This kinase is involved in various cellular processes, including the modulation of pro-inflammatory cytokines .
Result of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which could potentially reduce the release of pro-inflammatory cytokines .
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
3-bromo-4-methyl-5-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUHXZJIIQIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-phenylpyridine |
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